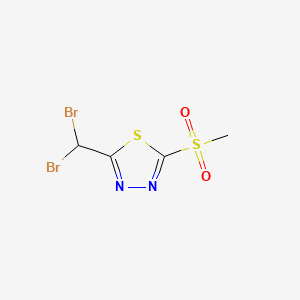
1,3,4-Thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1,3,4-thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction is characterized by the formation of the thiadiazole ring, which is a key structural feature of the compound. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1,3,4-Thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts such as palladium on carbon, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include various substituted thiadiazoles and sulfone derivatives.
科学的研究の応用
1,3,4-Thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound has shown promise in biological studies, particularly in the development of antibacterial and antifungal agents.
Medicine: Research has indicated potential anticancer properties, making it a candidate for the development of new therapeutic agents.
作用機序
The mechanism of action of 1,3,4-thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to bind to bacterial DNA, thereby inhibiting replication and transcription processes . In cancer cells, it induces apoptosis by promoting the accumulation of reactive oxygen species (ROS) and causing cell cycle arrest . The compound’s unique structure allows it to interact with various enzymes and receptors, making it a versatile tool in biochemical research.
類似化合物との比較
1,3,4-Thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)- can be compared with other similar compounds such as:
1,3,4-Thiadiazole-2-yl-imino-thiazolidine-4-one: Known for its anticancer properties, this compound exhibits similar biological activities but differs in its structural features and specific applications.
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of 1,3,4-thiadiazole, 2-(dibromomethyl)-5-(methylsulfonyl)- lies in its specific substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
27602-51-3 |
|---|---|
分子式 |
C4H4Br2N2O2S2 |
分子量 |
336.0 g/mol |
IUPAC名 |
2-(dibromomethyl)-5-methylsulfonyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C4H4Br2N2O2S2/c1-12(9,10)4-8-7-3(11-4)2(5)6/h2H,1H3 |
InChIキー |
LFPCSMIKTVQPJH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NN=C(S1)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


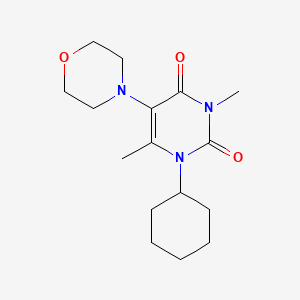
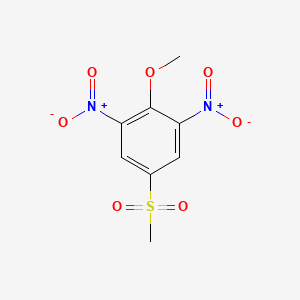
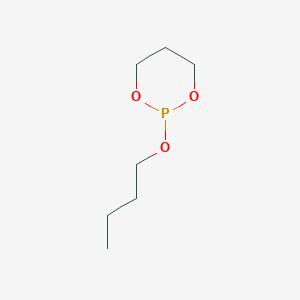
![[(4aR,7S,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14677695.png)
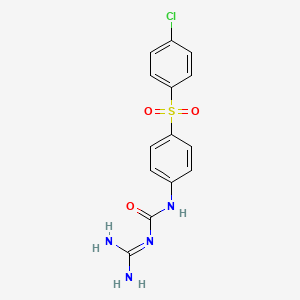
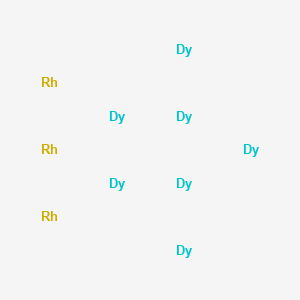
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)](/img/structure/B14677700.png)
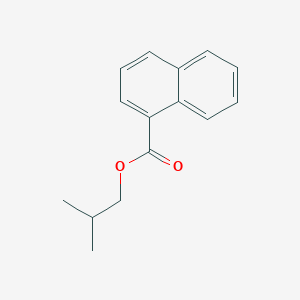
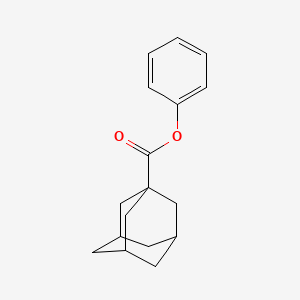
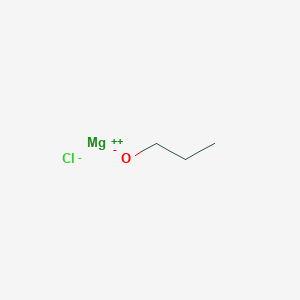
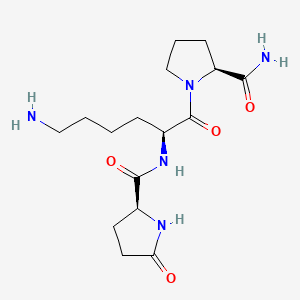
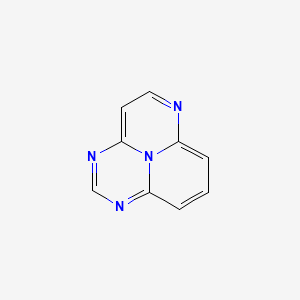
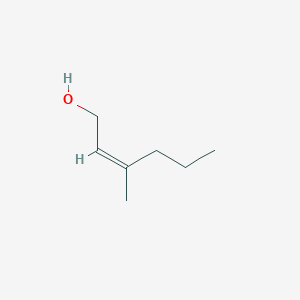
![1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14677759.png)
